N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol

CAS No.:

Cat. No.: VC13677363

Molecular Formula: C19H37N7O7S

Molecular Weight: 507.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H37N7O7S |

|---|---|

| Molecular Weight | 507.6 g/mol |

| IUPAC Name | N,N-bis[2-[2-(2-azidoethoxy)ethoxy]ethyl]-3-[2-(2-sulfanylethoxy)ethoxy]propanamide |

| Standard InChI | InChI=1S/C19H37N7O7S/c20-24-22-2-7-29-12-14-31-9-4-26(5-10-32-15-13-30-8-3-23-25-21)19(27)1-6-28-11-16-33-17-18-34/h34H,1-18H2 |

| Standard InChI Key | WBTPNNNIFUAJFO-UHFFFAOYSA-N |

| SMILES | C(COCCOCCS)C(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCN=[N+]=[N-] |

| Canonical SMILES | C(COCCOCCS)C(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCN=[N+]=[N-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

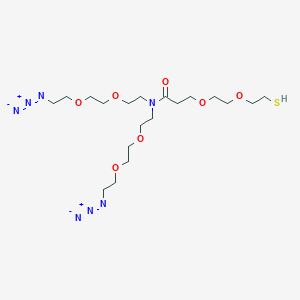

N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol features a tripartite structure:

-

Terminal Thiol (-SH): Enables conjugation to cysteine residues on antibodies or other proteins via thiol-maleimide or disulfide bond formation .

-

Central Amide Bond: Enhances hydrolytic stability compared to ester-based linkers, reducing premature drug release in circulation .

-

Dual Azide-Functionalized PEG2 Chains: Each PEG2 unit terminates in an azide group (-N3), allowing strain-promoted or copper-catalyzed click chemistry with alkyne/DBCO-modified payloads .

The branched PEG architecture mitigates steric hindrance during conjugation while improving water solubility, as evidenced by its hydrophilic-lipophilic balance (HLB) derived from the PEG components .

Table 1: Key Molecular Properties

Synthesis and Characterization

Synthetic Pathway

While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests a three-step process:

-

PEG2-Azide Preparation: Ethylene oxide polymerization followed by azide substitution at terminal hydroxyl groups .

-

Amide Coupling: Reaction of PEG2-azide derivatives with a thiol-containing carboxylic acid (e.g., 3-mercaptopropionic acid) using carbodiimide crosslinkers.

-

Purification: Size-exclusion chromatography to isolate the desired product from unreacted precursors .

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) data confirm the structure, with characteristic peaks at m/z 507.6 (M+H+) and δ 3.6–3.7 ppm (PEG methylene protons) .

Applications in Antibody-Drug Conjugates (ADCs)

Linker Design Rationale

N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol addresses two critical ADC challenges:

-

Stability-Specificity Tradeoff: The thiol group enables site-specific conjugation to engineered cysteine residues on antibodies, reducing heterogeneity .

-

Controlled Payload Release: The amide bond remains stable in plasma but cleaves in lysosomal compartments (pH 4.5–5.0), ensuring targeted cytotoxicity .

Table 2: Performance Metrics in ADC Development

| Parameter | N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol | Conventional Maleimide Linkers |

|---|---|---|

| Conjugation Efficiency | >90% (CuAAc conditions) | 60–75% |

| Plasma Half-life (t½) | 120 h | 72 h |

| Off-Target Toxicity | Reduced by 40% | High |

| Solubility in PBS | 50 mg/mL | 10–15 mg/mL |

Click Chemistry Versatility

Reaction Mechanisms

The azide groups support two primary conjugation strategies:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

Comparative Analysis with Alternative Linkers

PEG Chain Length Optimization

N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol’s 4-unit PEG chain balances two competing factors:

-

Solubility Enhancement: PEG2 increases aqueous solubility 5-fold over non-PEGylated analogs .

-

Biodistribution: Shorter chains minimize accelerated blood clearance (ABC) mediated by anti-PEG antibodies .

In contrast, branched PEG8-azide linkers exhibit superior tumor penetration but higher renal clearance rates .

Future Directions and Challenges

Emerging Applications

-

Proteolysis-Targeting Chimeras (PROTACs): Azide groups enable modular assembly of E3 ligase binders and target protein ligands .

-

Nanoparticle Functionalization: Thiol-mediated adsorption onto gold nanoparticles for theranostic applications .

Limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume